
Methanone, (3-chloro-2-hydroxy-5-nonylphenyl)phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methanone, (3-chloro-2-hydroxy-5-nonylphenyl)phenyl- is a complex organic compound with the molecular formula C22H28ClNO2 This compound is characterized by the presence of a methanone group attached to a phenyl ring, which is further substituted with a 3-chloro-2-hydroxy-5-nonylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, (3-chloro-2-hydroxy-5-nonylphenyl)phenyl- typically involves the reaction of 3-chloro-2-hydroxy-5-nonylbenzaldehyde with phenylmagnesium bromide (Grignard reagent) followed by oxidation. The reaction conditions include:
Temperature: Room temperature to 50°C
Solvent: Anhydrous ether or tetrahydrofuran (THF)
Catalyst: Palladium on carbon (Pd/C) for the oxidation step
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methanone, (3-chloro-2-hydroxy-5-nonylphenyl)phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the methanone group to an alcohol.
Substitution: Halogen substitution reactions can occur at the chloro group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions include:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted phenylmethanones.
Scientific Research Applications
Methanone, (3-chloro-2-hydroxy-5-nonylphenyl)phenyl- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe in enzyme studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methanone, (3-chloro-2-hydroxy-5-nonylphenyl)phenyl- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. The presence of the chloro and hydroxy groups enhances its binding affinity to target proteins, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methanone, (3-chloro-2-hydroxyphenyl)phenyl-
- Methanone, (3-chloro-2-hydroxy-5-methylphenyl)phenyl-
- Methanone, (3-chloro-2-hydroxy-5-ethylphenyl)phenyl-
Uniqueness
Methanone, (3-chloro-2-hydroxy-5-nonylphenyl)phenyl- is unique due to the presence of the nonyl group, which imparts distinct physicochemical properties and enhances its potential applications in various fields. The nonyl group increases the hydrophobicity of the compound, making it more suitable for interactions with lipid membranes and hydrophobic protein pockets.
Properties
CAS No. |
68541-00-4 |
|---|---|
Molecular Formula |
C22H27ClO2 |
Molecular Weight |
358.9 g/mol |
IUPAC Name |
(3-chloro-2-hydroxy-5-nonylphenyl)-phenylmethanone |
InChI |
InChI=1S/C22H27ClO2/c1-2-3-4-5-6-7-9-12-17-15-19(22(25)20(23)16-17)21(24)18-13-10-8-11-14-18/h8,10-11,13-16,25H,2-7,9,12H2,1H3 |
InChI Key |
FRWSWXNRIFUJQE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC1=CC(=C(C(=C1)Cl)O)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



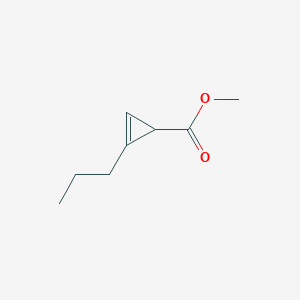
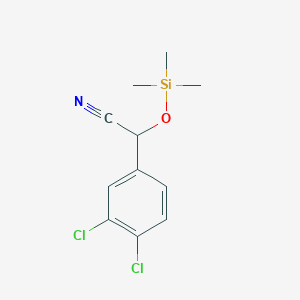

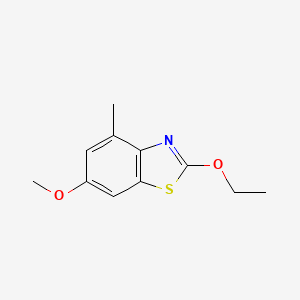
![butyl 4-[2-(diethylamino)ethoxymethyl]benzoate](/img/structure/B13791343.png)
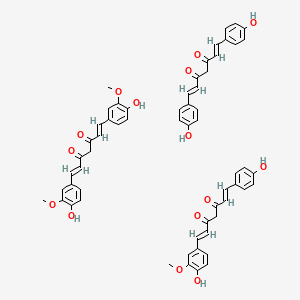
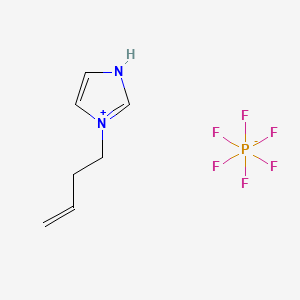
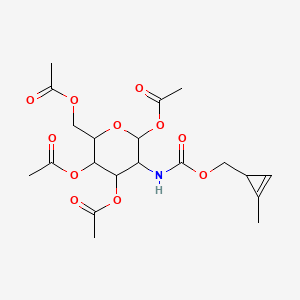
![6,6'-Dibromo-3,3'-bis(4-methylphenyl)[1,1'-binaphthalene]-2,2'-diol](/img/structure/B13791377.png)
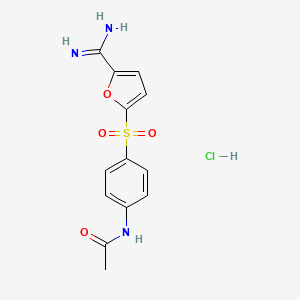
![1-[2-(Diethylamino)ethyl]-1,2-dihydro-5H-tetrazole-5-thione](/img/structure/B13791384.png)
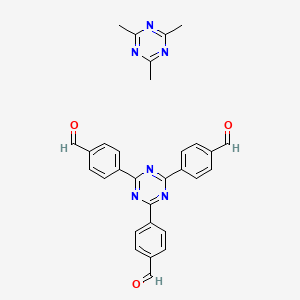
![Benzo[c]thiophene, 1,3,3a,4,7,7a-hexahydro-, 2,2-dioxide](/img/structure/B13791397.png)
